N-cyclopentyl-2,2-diphenylacetamide

S1P3 receptor GPCR pharmacology Immunology

Select N-cyclopentyl-2,2-diphenylacetamide for reproducible GPCR pharmacology. Unlike generic diphenylacetamide analogs, this exact N-cyclopentyl substitution confers defined potency at S1P3 and 5-HT1E receptors with a distinct selectivity window verified by high-throughput screening. Its computed XLogP3 of 4.1 and MW of 279.4 g/mol make it an ideal benchmarking standard for ADME/Tox prediction models. Do not substitute with N-(4-bromophenyl) or N-(3,3-diphenyl)propyl analogs—these structural deviations cause significant shifts in target engagement and lipophilicity-driven permeability. Insist on exact identity for assay validation, SAR elucidation, and receptor cross-talk studies.

Molecular Formula C19H21NO
Molecular Weight 279.4 g/mol
Cat. No. B7479768
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2,2-diphenylacetamide
Molecular FormulaC19H21NO
Molecular Weight279.4 g/mol
Structural Identifiers
SMILESC1CCC(C1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H21NO/c21-19(20-17-13-7-8-14-17)18(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18H,7-8,13-14H2,(H,20,21)
InChIKeyIPLGMFINTYJVAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-cyclopentyl-2,2-diphenylacetamide for Research: Overview and Procurement Considerations


N-cyclopentyl-2,2-diphenylacetamide is a synthetic small molecule belonging to the diphenylacetamide class, characterized by a cyclopentyl substituent on the amide nitrogen. With a molecular weight of 279.4 g/mol and a computed XLogP3 of 4.1 [1], it exhibits significant lipophilicity, a key factor influencing its biological interactions. Primary research indicates its activity across multiple targets, including the sphingosine 1-phosphate receptor 3 (S1P3) and the 5-hydroxytryptamine receptor 1E (5-HT1E), with quantified inhibition values derived from high-throughput screening [2][3]. This compound's distinct physicochemical and biological profile positions it as a specialized tool for probing specific receptor pathways and exploring structure-activity relationships (SAR) within medicinal chemistry programs.

The Risk of Analog Substitution: Why N-cyclopentyl-2,2-diphenylacetamide is Not Interchangeable with Other Diphenylacetamides


Within the diphenylacetamide class, minor structural modifications on the amide nitrogen or phenyl rings profoundly alter biological activity and receptor selectivity. Substituting N-cyclopentyl-2,2-diphenylacetamide with a close analog like N-(4-bromophenyl)-2,2-diphenylacetamide or N-(3,3-diphenyl)propyl-2,2-diphenylacetamide is not viable without expecting significant shifts in target potency and lipophilicity-driven ADME properties. Quantitative comparisons reveal that the cyclopentyl moiety confers distinct selectivity and potency profiles across S1P3, 5-HT1E, and CB1 receptors compared to its analogs [1][2]. This sensitivity to the N-substituent underscores the critical need for exact compound identity in scientific research; relying on a generic 'diphenylacetamide' scaffold will yield non-reproducible and potentially misleading experimental outcomes.

N-cyclopentyl-2,2-diphenylacetamide Evidence Guide: Quantified Differentiation Against Key Analogs


S1P3 Receptor Inhibition: Potency Comparison vs. N-(4-bromophenyl) Analog

In a direct head-to-head comparison of high-throughput screening data, N-cyclopentyl-2,2-diphenylacetamide demonstrates a 4.96-fold higher potency at the human S1P3 receptor compared to its N-(4-bromophenyl) analog, with IC50 values of 6.60 µM and 1.33 µM, respectively [1][2]. This data suggests the cyclopentyl group is less favorable than the 4-bromophenyl group for S1P3 binding in this assay context.

S1P3 receptor GPCR pharmacology Immunology

5-HT1E Receptor Inhibition: A Comparison of Selectivity vs. S1P3

N-cyclopentyl-2,2-diphenylacetamide exhibits a distinct activity profile across different GPCRs. It inhibits the 5-HT1E receptor with an IC50 of 12.1 µM [1], while showing a 1.83-fold higher potency at the S1P3 receptor (IC50 = 6.60 µM) [2]. In contrast, the N-(4-bromophenyl) analog demonstrates a stark selectivity shift, inhibiting 5-HT1E with an IC50 of 50 µM [3], which is 37.6-fold less potent than its activity at S1P3 (IC50 = 1.33 µM). This highlights how the cyclopentyl substitution yields a narrower selectivity window between these two targets compared to the 4-bromophenyl analog.

5-HT1E receptor Serotonin pharmacology Neuropharmacology

Inferred CB1 Receptor Activity Profile vs. Potent Analog

Based on class-level patent data, N-cyclopentyl-2,2-diphenylacetamide is claimed as part of a genus of diphenyl cyclopentyl amides functioning as CB1 receptor inverse agonists [1]. A close analog within this class, N-(3,3-diphenyl)propyl-2,2-diphenylacetamide, is a potent and selective CB1 ligand with a Ki of 58 nM [2]. While direct quantitative data for N-cyclopentyl-2,2-diphenylacetamide on CB1 is not publicly available, its structural similarity to the core pharmacophore strongly suggests it also engages this receptor. This inferred activity provides a starting point for CB1 research, but the exact potency and efficacy profile will differ from the potent 58 nM analog and must be empirically determined.

CB1 receptor Cannabinoid pharmacology Metabolic disorders

Physicochemical Differentiation: LogP and Lipophilicity Contrast

The N-cyclopentyl substitution results in a significantly higher computed lipophilicity (XLogP3 = 4.1) compared to the N-(4-bromophenyl) analog (XLogP3 = 1.5) [1][2]. This 2.6-unit difference in LogP predicts a substantial change in membrane permeability, plasma protein binding, and distribution volume. The higher lipophilicity of the cyclopentyl derivative suggests it will more readily partition into lipid-rich environments, potentially leading to enhanced cell membrane penetration and CNS exposure, but also increased metabolic liability or plasma protein binding.

Physicochemical properties Lipophilicity ADME prediction

Application Scenarios for N-cyclopentyl-2,2-diphenylacetamide in R&D and Procurement


Medicinal Chemistry: SAR Exploration of the Diphenylacetamide Scaffold

Researchers can use N-cyclopentyl-2,2-diphenylacetamide as a key comparator to elucidate the structure-activity relationship (SAR) of the diphenylacetamide scaffold. The quantified differences in S1P3 and 5-HT1E potency compared to the N-(4-bromophenyl) analog [1] provide a clear data point for understanding the impact of N-substituent bulk and electronics on receptor selectivity. Its distinct lipophilicity profile [2] further allows for the investigation of how physicochemical properties correlate with target engagement and cellular permeability.

GPCR Pharmacology: A Tool for Profiling S1P3 and 5-HT1E Receptor Function

N-cyclopentyl-2,2-diphenylacetamide can serve as a specific chemical probe for studying the functional consequences of simultaneous S1P3 and 5-HT1E receptor engagement. Its unique selectivity window between these two GPCRs [1] makes it a valuable tool for investigating potential cross-talk in cellular systems where both receptors are expressed, such as in certain immune cells or neuronal populations. Researchers can use this compound to dissect pathway-specific effects that might be masked by more selective or broadly acting ligands.

Computational Chemistry & Drug Design: Benchmarking Predictive ADME Models

Given its well-defined physicochemical properties (MW = 279.4, XLogP3 = 4.1, PSA = 29.1 Ų) [1] and available biological data, N-cyclopentyl-2,2-diphenylacetamide is an ideal compound for benchmarking in silico ADME/Tox prediction models. Its significant lipophilicity difference compared to the N-(4-bromophenyl) analog [2] provides a robust test case for evaluating the accuracy of algorithms predicting membrane permeability, volume of distribution, and metabolic stability based on small structural changes.

Biochemical Assay Development: Use as a Pharmacological Control

N-cyclopentyl-2,2-diphenylacetamide can be used as a defined pharmacological control or reference standard in S1P3 and 5-HT1E binding assays. Its moderate, reproducible IC50 values in standardized high-throughput screening assays [1] make it a reliable tool for validating assay robustness, normalizing inter-experimental variability, and benchmarking the performance of novel compound libraries against a known, albeit weak, inhibitor of these targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-cyclopentyl-2,2-diphenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.